molecular formula C11H9N5OS B15095210 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B15095210
M. Wt: 259.29 g/mol
InChI Key: JLTRDOHYYBYYNO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a triazolopyrimidine derivative featuring a 4-methoxyphenyl substituent at position 3 and a hydrosulfide (-SH) group at position 7. Its molecular formula is C₁₁H₁₀N₅O₂S (inferred from related compounds in and ). The 4-methoxyphenyl group contributes electron-donating properties, enhancing stability and influencing π-π stacking interactions in biological systems .

This compound is synthesized via heterocyclization of 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under alkaline conditions, followed by functionalization at the thione group .

Properties

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione

InChI

InChI=1S/C11H9N5OS/c1-17-8-4-2-7(3-5-8)16-10-9(14-15-16)11(18)13-6-12-10/h2-6H,1H3,(H,12,13,18)

InChI Key

JLTRDOHYYBYYNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and other reagents. One common method involves a one-pot reaction where 3-amino-1H-1,2,4-triazole reacts with dimethyl acetylenedicarboxylate and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate . This method provides a straightforward and efficient route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS No.) Position 3 Substituent Position 5/7 Substituent Molecular Formula Key Properties/Bioactivity Reference
Target Compound 4-Methoxyphenyl 7-hydrosulfide (-SH) C₁₁H₁₀N₅O₂S Potential redox activity; anticancer (inferred)
3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-one (163977-51-3) 4-Methoxyphenyl 7-one (carbonyl) C₁₁H₉N₅O₂ Structural analog; lacks sulfur moiety
3-Benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine derivatives Benzyl 5-propylthio (-SPr); 7-hydrazinyl C₁₆–₁₈H₂₀–₂₅N₇S Anticancer activity (theoretical modeling)
3-(4-Fluorophenyl)-7-(piperazinyl)-triazolo[4,5-d]pyrimidine HCl (1351647-59-0) 4-Fluorophenyl 7-piperazinyl C₁₄H₁₅ClFN₇ Enhanced solubility (HCl salt); CNS targets
3-[4-(Trifluoromethoxy)phenyl]-triazolo[4,5-d]pyrimidin-7-ol (1105195-38-7) 4-Trifluoromethoxyphenyl 7-hydroxyl (-OH) C₁₁H₆F₃N₅O₂ High lipophilicity (CF₃ group); unknown bioactivity
7-(Benzoxazolylthio)-3-benzyl-triazolo[4,5-d]pyrimidine Benzyl 7-benzoxazolylthio (-S-benzoxazole) C₁₈H₁₂N₆OS Xanthine oxidase inhibition; steric hindrance

Key Differences and Implications

Position 3 Substituents: 4-Methoxyphenyl (target compound): Electron-donating methoxy group enhances stability and may improve DNA intercalation in anticancer activity . Fluorophenyl/Trifluoromethoxyphenyl (): Fluorine atoms enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration .

Position 7 Functional Groups :

  • Hydrosulfide (-SH) : Unique to the target compound, this group enables disulfide bond formation or metal chelation, relevant in redox-mediated therapies .
  • Piperazinyl (): Improves water solubility (as HCl salt) and targets neurotransmitter receptors .
  • Thioether (-SPr, -S-benzoxazole) : Increases hydrophobicity and modulates enzyme inhibition (e.g., xanthine oxidase in ) .

Biological Activity: Derivatives with thioether/hydrazinyl groups () show anticancer activity (IC₅₀ values in µM range for MCF-7 cells), while piperazinyl analogs () are explored for CNS disorders .

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